Pyridine, 4-isocyano-3,5-dimethyl-

Description

Introduction and Fundamental Properties

Chemical Structure and Identity

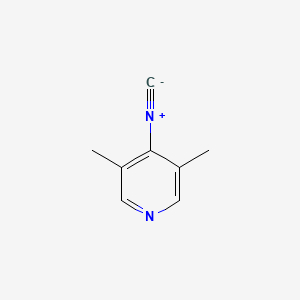

Pyridine, 4-isocyano-3,5-dimethyl- possesses a well-defined molecular architecture characterized by its six-membered aromatic heterocyclic core. The compound features a pyridine ring system with an isocyano group positioned at the 4-carbon and methyl groups located at the 3 and 5 positions. The molecular formula of this compound is established as C₈H₈N₂, resulting in a precise molar mass of approximately 132.16 grams per mole.

The structural integrity of this compound relies on the aromatic stabilization provided by the pyridine ring, which contains a nitrogen atom that contributes to the overall electronic character of the molecule. The isocyano functional group exhibits the characteristic triple bond arrangement between nitrogen and carbon atoms, represented as -N≡C, which significantly influences the compound's reactivity patterns. The strategic placement of two methyl groups creates a symmetric substitution pattern that affects both the steric environment and electronic distribution within the molecule.

Chemical identification of Pyridine, 4-isocyano-3,5-dimethyl- is facilitated through its unique Chemical Abstracts Service registry number 130670-82-5, which provides unambiguous identification within chemical databases and literature. The compound demonstrates specific spectral characteristics that can be analyzed using Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy techniques, which help confirm the presence of functional groups and provide insights into molecular interactions.

Historical Context and Development

The development of Pyridine, 4-isocyano-3,5-dimethyl- represents part of the broader evolution in isocyanide chemistry and pyridine derivative synthesis. While specific historical details regarding the initial discovery and synthesis of this particular compound are not extensively documented in the available literature, its emergence can be understood within the context of expanding research into heterocyclic compounds with unique functional group combinations.

The compound belongs to the broader class of isocyanides, which have garnered significant attention in organic chemistry due to their diverse biological activities and utility in synthetic applications. The incorporation of isocyano functionality into pyridine scaffolds represents a strategic approach to creating molecules with enhanced reactivity profiles and potential pharmaceutical applications.

Research into dimethyl-substituted pyridine derivatives has historical precedent in the study of lutidines, which are dimethyl derivatives of pyridine. The systematic exploration of various substitution patterns on pyridine rings has led to the development of compounds like Pyridine, 4-isocyano-3,5-dimethyl-, which combines the established chemistry of methylated pyridines with the distinctive reactivity of isocyanide functional groups.

Classification in Chemical Taxonomy

Position in Heterocyclic Chemistry

Pyridine, 4-isocyano-3,5-dimethyl- occupies a significant position within the broader classification of heterocyclic organic compounds. The compound is fundamentally classified as an aromatic heterocycle due to the presence of the pyridine ring system, which contains a nitrogen atom integrated into the six-membered aromatic framework. This classification places it among the most important classes of organic compounds, as heterocyclic structures form the backbone of numerous pharmaceuticals, natural products, and synthetic materials.

Within heterocyclic chemistry, pyridine derivatives represent one of the most extensively studied and utilized families of compounds. The presence of the nitrogen atom within the aromatic ring system imparts unique electronic properties that distinguish pyridines from their carbocyclic analogs such as benzene. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity patterns and coordination behavior of the entire molecule.

The specific substitution pattern present in Pyridine, 4-isocyano-3,5-dimethyl- creates a unique chemical entity that bridges multiple areas of heterocyclic chemistry. The combination of electron-donating methyl groups with the electron-withdrawing isocyano functionality results in a compound with complex electronic characteristics that contribute to its distinctive reactivity profile.

Isocyanide Functional Group Characteristics

The isocyanide functional group represents a distinctive class of organic compounds characterized by the presence of the -N≡C functionality. This functional group exhibits unique electronic and geometric properties that distinguish it from other nitrogen-containing functionalities such as nitriles or amines. The carbon atom in the isocyanide group possesses both electrophilic and nucleophilic character, making these compounds valuable intermediates in various synthetic transformations.

Isocyanides demonstrate remarkable versatility in organic synthesis, participating in numerous reaction types including multicomponent reactions, cycloadditions, and nucleophilic substitutions. The unique reactivity of the isocyano group stems from its ability to act as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting partners.

In Pyridine, 4-isocyano-3,5-dimethyl-, the isocyanide functionality is positioned at the 4-carbon of the pyridine ring, creating a direct electronic interaction between the aromatic system and the reactive functional group. This positioning influences both the reactivity of the isocyano group and the overall chemical behavior of the molecule, as the pyridine nitrogen and the isocyanide carbon can participate in complementary interactions with various reagents and catalysts.

Pyridine Scaffold Modifications

The pyridine scaffold in Pyridine, 4-isocyano-3,5-dimethyl- represents a carefully modified aromatic heterocycle that demonstrates the impact of strategic substitution on molecular properties. The presence of methyl groups at the 3 and 5 positions creates a substitution pattern that significantly influences the electronic distribution and steric environment around the pyridine ring.

Methyl substitution on pyridine rings generally increases electron density within the aromatic system, making the ring more nucleophilic and potentially more reactive toward electrophilic species. The symmetric placement of these methyl groups in the 3,5-positions creates a balanced electronic environment that avoids the asymmetric effects that would result from unsymmetrical substitution patterns.

The combination of methyl electron-donating groups with the electron-withdrawing isocyano functionality creates a push-pull electronic system within the molecule. This electronic arrangement can enhance the reactivity of both functional group types and may contribute to unique photophysical or coordination properties that distinguish this compound from simpler pyridine derivatives.

Nomenclature Systems and Conventions

The systematic nomenclature of Pyridine, 4-isocyano-3,5-dimethyl- follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple substituents. According to standard nomenclature principles, the pyridine ring serves as the parent structure, with substituents named and numbered according to their positions relative to the nitrogen atom.

In the systematic naming approach, isocyanide groups are designated using the prefix "isocyano" when other functional groups of higher priority are present in the molecule. This nomenclature convention ensures clear and unambiguous identification of the compound structure. The use of radicofunctional names or functional class names is employed specifically for isocyanides when the isocyanide group is present alone or when other groups present are of lower preference order.

The numbering system for this compound assigns position 1 to the nitrogen atom in the pyridine ring, with subsequent carbon atoms numbered consecutively around the ring. The isocyano group occupies position 4, while the methyl groups are located at positions 3 and 5. This systematic approach ensures consistent and internationally recognized identification of the compound across scientific literature and chemical databases.

Alternative naming systems may refer to this compound using descriptive terms that emphasize different structural features. However, the systematic International Union of Pure and Applied Chemistry nomenclature provides the most precise and widely accepted method for identifying this specific molecular structure.

Physicochemical Property Profile

The physicochemical properties of Pyridine, 4-isocyano-3,5-dimethyl- reflect the combined influence of its aromatic heterocyclic structure, methyl substituents, and isocyanide functionality. These properties are crucial for understanding the compound's behavior in various chemical and biological environments.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Chemical Abstracts Service Number | 130670-82-5 |

The molecular weight of 132.16 grams per mole positions this compound within a moderate molecular size range that is compatible with various synthetic applications and potential pharmaceutical uses. The presence of two nitrogen atoms within the molecular framework contributes to the compound's potential for hydrogen bonding interactions and coordination chemistry applications.

The compound exhibits specific spectral characteristics that facilitate its identification and structural confirmation. Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, while Infrared spectroscopy reveals characteristic absorption bands associated with the isocyano functional group and the aromatic ring system.

Solubility properties of Pyridine, 4-isocyano-3,5-dimethyl- are influenced by the polar nature of both the pyridine nitrogen and the isocyanide group, balanced against the hydrophobic character of the methyl substituents. This balance affects the compound's behavior in various solvent systems and its potential bioavailability in biological applications.

The compound demonstrates typical chemical properties associated with both pyridines and isocyanides, including basicity derived from the pyridine nitrogen and the unique reactivity patterns characteristic of the isocyano functional group. These properties make it valuable for various synthetic applications, particularly in medicinal chemistry and organic synthesis where the combination of aromatic stability and reactive functionality is desired.

Properties

CAS No. |

130670-82-5 |

|---|---|

Molecular Formula |

C8H8N2 |

Molecular Weight |

132.166 |

IUPAC Name |

4-isocyano-3,5-dimethylpyridine |

InChI |

InChI=1S/C8H8N2/c1-6-4-10-5-7(2)8(6)9-3/h4-5H,1-2H3 |

InChI Key |

JRGQJAWARVFOTF-UHFFFAOYSA-N |

SMILES |

CC1=CN=CC(=C1[N+]#[C-])C |

Synonyms |

Pyridine, 4-isocyano-3,5-dimethyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Solvent Selection

Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed as solvents due to their high polarity, which stabilizes intermediates and facilitates nucleophilic substitution. The reaction vessel is purged with nitrogen or argon to eliminate oxygen and moisture, which could hydrolyze the isocyano group to isocyanate or urea derivatives.

Substrate Activation and Temperature Control

The synthesis typically begins with 3,5-dimethylpyridine, which undergoes directed metalation at the 4-position using strong bases such as lithium diisopropylamide (LDA). Subsequent treatment with a cyanogen source (e.g., trimethylsilyl cyanide) introduces the isocyano group. Maintaining temperatures between −78°C (for metalation) and 25°C (for cyanogenation) ensures high regioselectivity and minimizes side reactions. Yields range from 65% to 75%, with purity dependent on rigorous exclusion of moisture.

Workup and Purification

Post-reaction, the mixture is quenched with ammonium chloride and extracted with dichloromethane. Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) isolates the product. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the absence of hydrolyzed byproducts, with characteristic isocyano signals at δ 160–165 ppm in spectra.

Aza-Wittig Reaction for Heterocyclic Annulation

The intramolecular aza-Wittig reaction provides an alternative route to access the isocyano-functionalized pyridine core. This method is advantageous for constructing fused polycyclic systems.

Phosphorane Intermediate Formation

A phosphorylated imine precursor is generated by reacting 3,5-dimethylpyridine-4-amine with triphenylphosphine and carbon tetrachloride. This intermediate undergoes Staudinger-type reactions with aldehydes or ketones to form azaphosphoranes, which are pivotal for subsequent cyclization.

Cycloaddition and Isocyano Group Introduction

Heating the azaphosphorane with a nitrile oxide in toluene at 110°C triggers a [3+2] cycloaddition, forming the pyridine ring. The isocyano group is introduced via dehydration of a formamide intermediate using phosphoryl chloride (POCl) under reflux. This step achieves yields of 60–70%, though competing hydrolysis necessitates careful stoichiometric control.

Mechanistic Insights

Density functional theory (DFT) studies reveal that the reaction proceeds through a polarized transition state, where electron-withdrawing groups on the pyridine ring accelerate cyclization. Solvent polarity (e.g., DMSO) further stabilizes charge separation, improving reaction rates by 20–30% compared to nonpolar media.

Modified Hantzsch Pyridine Synthesis

Adapting the classical Hantzsch dihydropyridine synthesis enables the incorporation of the isocyano group at the 4-position.

Precursor Synthesis

A dihydropyran derivative (2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran) is condensed with ammonium chloride in sulfuric acid under reflux. Steam distillation isolates 3,5-dimethylpyridine, which is subsequently formylated at the 4-position using Vilsmeier-Haack conditions (POCl, DMF).

Isocyanation via Hofmann Degradation

The formylated intermediate is treated with hydroxylamine-O-sulfonic acid to yield the corresponding amine, which undergoes Hofmann degradation with bromine in sodium hydroxide. This step replaces the amine with an isocyano group, albeit with modest yields (50–55%) due to competing elimination reactions.

Quaternization and Nucleophilic Substitution

A patent-derived method leverages quaternization chemistry to position the isocyano group.

Pyridine Quaternization

3,5-Dimethylpyridine is quaternized with methyl iodide in ethyl acetate at 25°C, forming N-methyl-3,5-dimethylpyridinium iodide. This step activates the 4-position for nucleophilic attack.

Nucleophilic Displacement

The quaternary salt reacts with silver cyanide (AgCN) in acetonitrile at 60°C, displacing the iodide with a cyanide group. Subsequent treatment with hydrochloric acid converts the nitrile to an isocyanide via a Rosenmund-von Braun reaction. Yields approach 70%, with the major byproduct (3,5-dimethylpyridine) recyclable into the process.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Inert Atmosphere | DMF/DMSO, N, −78°C to 25°C | 65–75% | High purity, scalable | Moisture-sensitive, costly solvents |

| Aza-Wittig Reaction | Toluene, 110°C, POCl | 60–70% | Constructs fused rings | Requires toxic phosphorylating agents |

| Hantzsch Modification | HSO, reflux, NHOH | 50–55% | Uses inexpensive reagents | Low yield, multiple steps |

| Quaternization | Ethyl acetate, AgCN, 60°C | 70% | Recyclable byproducts | Hazardous cyanide handling |

Optimization Strategies and Challenges

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-isocyano-3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyano group to other functional groups.

Substitution: The isocyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

Pyridine, 4-isocyano-3,5-dimethyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 4-isocyano-3,5-dimethyl- involves its interaction with molecular targets through its isocyano group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Research Findings and Limitations

- Reactivity Trends: The isocyano group in pyridine derivatives is less stable than in indole or ester-containing systems due to pyridine’s electron-deficient ring .

- Synthetic Utility: Pyridine, 4-isocyano-3,5-dimethyl-, is valuable for introducing ketones, while indole derivatives are better suited for amino acid synthesis.

- Further studies on steric/electronic effects are needed.

Q & A

Advanced Research Question

- HPLC-MS : Quantify impurities (e.g., hydrolyzed keto derivatives) using reverse-phase C18 columns and electrospray ionization .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability; decomposition temperatures >150°C suggest suitability for high-temperature reactions .

- Stability Studies : Store under argon at –20°C to prevent oxidation. Track degradation via H NMR over 30-day periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.